molecular formula C13H13Cl2N3O B3131106 N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide CAS No. 349092-52-0

N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide

Cat. No. B3131106
CAS RN: 349092-52-0
M. Wt: 298.16 g/mol
InChI Key: GUTLIVUMYAQCOK-UHFFFAOYSA-N
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Description

“N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide” is a chemical compound with the molecular formula C13H13Cl2N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a propyl chain, which is further connected to a dichlorobenzamide group . The exact 3D structure and bond lengths can be determined using techniques like X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. It is known to be a white to yellow solid . More research is needed to fully understand its properties.

Scientific Research Applications

Antimicrobial Activities

Imidazole derivatives, such as "N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide," have been extensively studied for their antimicrobial properties. These compounds serve as raw materials for manufacturing anti-fungal drugs and bactericides, indicating their potential in developing new antimicrobial agents. The review of antimicrobial activities of imidazole underscores its effectiveness against microbial resistance, suggesting that derivatives of imidazole could play a crucial role in combating the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole derivatives are also recognized for their role in corrosion inhibition, particularly in the petroleum industry. Their chemical structure, featuring a 5-membered heterocyclic ring and a pendant side chain, facilitates adsorption onto metal surfaces, providing a protective barrier against corrosion. This property is especially relevant in environments where metal preservation is critical, highlighting the industrial applications of imidazole derivatives beyond pharmaceuticals (Corrosion Reviews, 2023).

Antitumor Activities

The antitumor activities of imidazole derivatives are a significant area of research, offering insights into their potential as cancer therapeutics. Studies have identified various imidazole derivatives with promising cytotoxic profiles, suggesting their suitability for antitumor drug development. The exploration of these compounds, including their interactions with biological targets, underlines the potential of imidazole derivatives in oncology, with specific derivatives showing promise in preclinical testing (Pharmaceutical Chemistry Journal, 2009).

Safety and Hazards

The safety and hazards associated with “N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide” are not well-documented in the literature. It is always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

2,4-dichloro-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c14-10-2-3-11(12(15)8-10)13(19)17-4-1-6-18-7-5-16-9-18/h2-3,5,7-9H,1,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTLIVUMYAQCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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